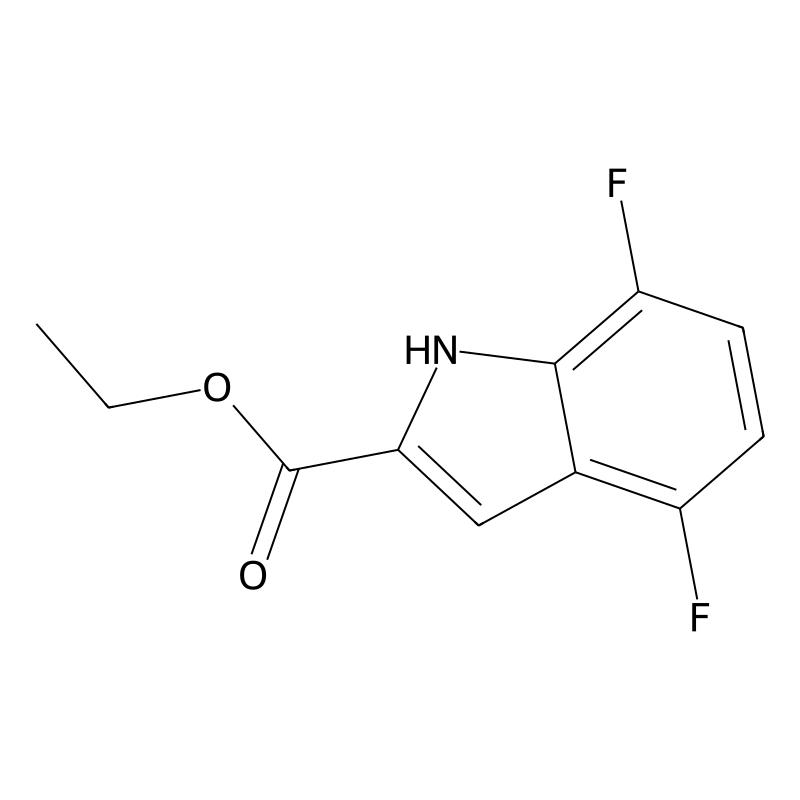

ethyl 4,7-difluoro-1H-indole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4,7-Difluoro-1H-indole-2-carboxylic acid ethyl ester is an organic compound synthesized through various documented methods. These methods typically involve the fluorination of readily available indole derivatives, followed by esterification with ethanol. [, ] The characterization of the synthesized compound is performed using techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis, confirming its structure and purity. [, ]

Potential Applications:

While the specific scientific research applications of 4,7-Difluoro-1H-indole-2-carboxylic acid ethyl ester are not extensively documented, its structural features suggest potential in various research areas:

- Medchem (Medicinal Chemistry): The presence of the indole ring system, a common pharmacophore in various drugs, and the fluorine atoms, known to modulate the properties of drug molecules, make this compound a potential candidate for hit identification and lead optimization in drug discovery efforts. [, ]

- Material Science: Fluorinated organic compounds are being explored for their unique properties in various materials science applications, including organic electronics and optoelectronic devices. The presence of fluorine atoms in 4,7-Difluoro-1H-indole-2-carboxylic acid ethyl ester might warrant investigation into its potential applications in these areas. [, ]

Ethyl 4,7-difluoro-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family, characterized by its unique structure featuring two fluorine atoms at the 4 and 7 positions of the indole ring. This compound is known for its enhanced chemical stability and biological activity due to the presence of fluorine, which can influence molecular interactions and reactivity. Indole derivatives, including ethyl 4,7-difluoro-1H-indole-2-carboxylate, are significant in medicinal chemistry due to their diverse biological properties and applications in pharmaceuticals.

- Electrophilic Substitution: The electron-rich indole ring can undergo electrophilic substitution reactions such as nitration, bromination, and sulfonation.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions.

- Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to yield dihydroindoles.

Common Reagents and Conditions- Electrophilic Substitution: Reagents like nitric acid (for nitration) or bromine (for bromination).

- Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide.

- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed- Nitration: Derivatives with nitro groups.

- Bromination: 4,7-dibromo derivatives.

- Oxidation: Indole-2,3-dione derivatives.

- Reduction: Dihydroindole derivatives.

- Nitration: Derivatives with nitro groups.

- Bromination: 4,7-dibromo derivatives.

- Oxidation: Indole-2,3-dione derivatives.

- Reduction: Dihydroindole derivatives.

Indole derivatives exhibit a wide range of biological activities, including:

- Anticancer Properties: Ethyl 4,7-difluoro-1H-indole-2-carboxylate has potential anticancer effects due to its ability to interact with specific cellular targets involved in tumor growth.

- Antimicrobial Activity: The compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Fluorescent Probes: The presence of fluorine enhances its potential use as a fluorescent probe in biochemical assays.

The synthesis of ethyl 4,7-difluoro-1H-indole-2-carboxylate typically involves:

- Fluorination of Indole Derivatives: Starting from readily available indole derivatives, fluorination is conducted using fluorinating agents.

- Esterification: The resulting fluorinated indole is then esterified with ethanol to form the final product.

Industrial Production Techniques

In industrial settings, continuous flow synthesis techniques may be employed to enhance yield and purity. Automated reactors allow for real-time monitoring and optimization of reaction conditions.

Ethyl 4,7-difluoro-1H-indole-2-carboxylate has several promising applications:

- Drug Discovery: Its unique structure makes it a valuable candidate for developing new therapeutic agents.

- Material Science: The compound may be utilized in creating novel materials with enhanced properties such as thermal stability and resistance to degradation.

Research on the interaction studies of ethyl 4,7-difluoro-1H-indole-2-carboxylate is limited but suggests that its structural features may allow it to bind effectively to various biological targets. The fluorine atoms can enhance binding affinity through increased lipophilicity and potential hydrogen bond formation.

Ethyl 4,7-difluoro-1H-indole-2-carboxylate can be compared with other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-fluoro-1H-indole-2-carboxylate | One fluorine at position 4 | Less potent due to single fluorination |

| Ethyl 5-fluoro-1H-indole-2-carboxylate | One fluorine at position 5 | Different biological activity profile |

| Ethyl 4,6-difluoro-1H-indole-2-carboxylate | Fluorines at positions 4 and 6 | Similar stability but different reactivity |

| Ethyl 4,6-dichloro-1H-indole-2-carboxylate | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

Uniqueness

The uniqueness of ethyl 4,7-difluoro-1H-indole-2-carboxylate lies in its specific positioning of the fluorine atoms at the 4 and 7 positions. This configuration significantly influences its chemical behavior and biological activity compared to other indole derivatives. The dual fluorination enhances metabolic stability and binding affinity to biological targets, making it a compelling candidate for further research in medicinal chemistry.